molecular formula C12H16ClNO2 B14852685 Alanine, 3-(M-chlorophenyl)-2-methyl, ethyl ester

Alanine, 3-(M-chlorophenyl)-2-methyl, ethyl ester

Cat. No.: B14852685
M. Wt: 241.71 g/mol
InChI Key: RDUBYEDCWQXNKL-LBPRGKRZSA-N
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Description

Alanine, 3-(M-chlorophenyl)-2-methyl, ethyl ester is a synthetic compound that belongs to the class of amino acid esters This compound is characterized by the presence of a chlorophenyl group attached to the alanine backbone, making it a unique derivative of alanine

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Alanine, 3-(M-chlorophenyl)-2-methyl, ethyl ester typically involves the esterification of alanine with 3-(M-chlorophenyl)-2-methyl alcohol. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions include refluxing the reactants in an organic solvent like ethanol or methanol for several hours to ensure complete esterification.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems also reduces the risk of contamination and improves the overall efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Alanine, 3-(M-chlorophenyl)-2-methyl, ethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group into an alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.

Major Products Formed:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted chlorophenyl derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Alanine, 3-(M-chlorophenyl)-2-methyl, ethyl ester involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to the disruption of metabolic pathways, ultimately affecting cellular functions.

Comparison with Similar Compounds

Uniqueness: Alanine, 3-(M-chlorophenyl)-2-methyl, ethyl ester is unique due to its specific ester linkage and the presence of the methyl group, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C12H16ClNO2

Molecular Weight

241.71 g/mol

IUPAC Name

ethyl (2S)-2-amino-3-(3-chlorophenyl)-2-methylpropanoate

InChI

InChI=1S/C12H16ClNO2/c1-3-16-11(15)12(2,14)8-9-5-4-6-10(13)7-9/h4-7H,3,8,14H2,1-2H3/t12-/m0/s1

InChI Key

RDUBYEDCWQXNKL-LBPRGKRZSA-N

Isomeric SMILES

CCOC(=O)[C@](C)(CC1=CC(=CC=C1)Cl)N

Canonical SMILES

CCOC(=O)C(C)(CC1=CC(=CC=C1)Cl)N

Origin of Product

United States

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